

Application Notes: Calcium Lactate as a Nutritional Supplement in Fortified Beverages

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Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: B3427221

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Introduction

Calcium is an essential mineral vital for bone health, nerve transmission, muscle function, and other physiological processes.^{[1][2][3]} With a significant portion of the population not meeting the recommended daily intake of calcium through diet alone, food and beverage fortification presents a crucial strategy to bridge this nutritional gap.^{[1][4]} **Calcium lactate** has emerged as a preferred calcium salt for beverage fortification due to its favorable chemical and sensory properties. It is created from the reaction of lactic acid with calcium carbonate or calcium hydroxide and is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration.^{[5][6][7][8]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **calcium lactate** in fortified beverages, covering its properties, formulation considerations, and detailed experimental protocols for evaluation.

Properties and Advantages of Calcium Lactate

Calcium lactate offers several advantages over other calcium salts for beverage fortification, primarily its high solubility and neutral taste profile.^{[2][9][10]}

Key Characteristics:

- **High Solubility:** **Calcium lactate** is highly soluble in water, even at low temperatures, which is a significant advantage for beverage formulation.^{[2][5][9][10]} This property allows for

sufficient fortification without causing precipitation or affecting the beverage's appearance.[2][10]

- Neutral Taste: Unlike other calcium salts that can impart a chalky, bitter, or salty taste, **calcium lactate** has a more neutral flavor profile.[2][9][11][12] This minimizes the need for masking agents, preserving the original taste of the beverage.[2][10]
- Bioavailability: The bioavailability of calcium from **calcium lactate** is comparable to that of other common calcium salts like calcium carbonate and calcium citrate, and it is well-absorbed by the body.[13][14][15][16] Some studies suggest it has a faster absorption rate.[13][17] It can be absorbed at various pH levels and does not need to be taken with food.[5][6]
- Elemental Calcium: **Calcium lactate** contains approximately 13-14% elemental calcium.[2][5][6][10] This is a lower concentration compared to calcium carbonate (40%), meaning a larger amount of **calcium lactate** is needed to achieve the same level of elemental calcium.[2][10][18] However, its high solubility often makes it the more practical choice for beverage applications.[2][10]

Data Presentation: Comparative Properties of Calcium Salts

The following tables summarize the key quantitative data for **calcium lactate** in comparison to other common calcium salts used in fortification.

Table 1: Physicochemical Properties of Common Calcium Salts

Property	Calcium Lactate	Calcium Gluconate	Calcium Citrate	Calcium Carbonate
Molecular Formula	C ₆ H ₁₀ CaO ₆	C ₁₂ H ₂₂ CaO ₁₄	Ca ₃ (C ₆ H ₅ O ₇) ₂	CaCO ₃
Molar Mass (g/mol)	218.22 (anhydrous)	430.37	498.46	100.09
Elemental Calcium (%)	~13-14% [2] [5] [6] [10]	~9% [2] [10]	~21% [2] [10]	~40% [18]
Solubility in Water (g/100 mL at 25°C)	~9.0 [5]	High [2] [10]	Low	Very Low/Insoluble [15] [16]
Taste Profile	Neutral/Slightly acidic [2] [9] [12]	Neutral [2] [10]	Chalky/Slightly sour [2]	Chalky [2]

Table 2: Recommended Daily Calcium Intake

Age Group	Recommended Dietary Allowance (RDA) (mg/day)
1-3 years	700 [1]
4-8 years	1,000 [1]
9-18 years	1,300 [19]
Adults (19-50 years)	1,000 [4] [19]
Adult Men (51-70 years)	1,000
Adult Women (51+ years)	1,200 [3]
Adult Men (71+ years)	1,200

Data sourced from the National Institutes of Health and the International Osteoporosis Foundation.[\[1\]](#)[\[4\]](#)

Experimental Protocols

Protocol 1: Stability Assessment of Calcium-Fortified Beverages

Objective: To evaluate the physical and chemical stability of a beverage fortified with **calcium lactate** over a defined shelf life.

Materials:

- Beverage base (e.g., fruit juice, dairy-alternative milk)
- **Calcium lactate** pentahydrate
- pH meter
- Colorimeter
- Viscometer
- Incubators/refrigerators set to desired storage temperatures (e.g., 4°C, 25°C, 35°C)
- Centrifuge
- Analytical balance
- Homogenizer/high-shear mixer

Methodology:

- Sample Preparation:
 - Calculate the amount of **calcium lactate** required to achieve the target fortification level (e.g., 15-30% of the Daily Value for calcium per serving).
 - Gradually add the **calcium lactate** powder to the beverage base under constant agitation using a high-shear mixer until fully dissolved.
 - Prepare a control sample (beverage base without added **calcium lactate**).

- Package the samples in airtight, light-resistant containers.
- Storage Conditions:
 - Store the samples at various temperatures (refrigerated, ambient, and accelerated) to simulate different storage scenarios.
- Analysis Schedule:
 - Conduct analyses at specified time points (e.g., Day 0, Week 1, Week 4, Week 8, Week 12).
- Analytical Procedures:
 - pH Measurement: Record the pH of each sample at each time point.
 - Color Analysis: Measure the color of the beverage using a colorimeter, recording L, a, and b* values.
 - Viscosity Measurement: Determine the viscosity of the beverage to assess changes in texture.
 - Sedimentation Analysis: Centrifuge a sample aliquot (e.g., 5000 x g for 15 minutes) and measure the volume or weight of any precipitated material.
 - Sensory Evaluation: (See Protocol 2) Conduct sensory analysis at each time point to assess changes in taste, mouthfeel, and overall acceptability.
 - Microbial Analysis: Inoculate samples with relevant spoilage microorganisms to assess the impact of **calcium lactate** on microbial growth.[\[20\]](#)

Protocol 2: Sensory Evaluation of Fortified Beverages

Objective: To assess the sensory attributes (taste, aroma, mouthfeel, appearance) of a beverage fortified with **calcium lactate**.

Materials:

- Fortified and control beverage samples, chilled to a standardized serving temperature.
- Standard sensory evaluation booths with controlled lighting.
- Water and unsalted crackers for palate cleansing.
- Standardized questionnaires/software for data collection.
- A trained sensory panel (typically 8-12 members).

Methodology:

- **Panelist Training:** Train panelists to identify and rate the intensity of key attributes such as bitterness, chalkiness, metallic aftertaste, sweetness, and overall flavor.
- **Sample Presentation:** Present the samples to the panelists in a randomized and blind fashion. Use standardized three-digit codes to label the samples.
- **Evaluation:**
 - Instruct panelists to evaluate the appearance and aroma of each sample first.
 - Panelists then taste each sample and rate the intensity of the predefined sensory attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
 - Ensure panelists cleanse their palate with water and crackers between samples.
- **Data Analysis:** Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant sensory differences between the fortified and control samples.

Protocol 3: In Vitro Bioavailability Assessment (Caco-2 Cell Model)

Objective: To estimate the intestinal absorption and bioavailability of calcium from a fortified beverage using the Caco-2 cell culture model, which mimics the human intestinal epithelium.

Materials:

- Caco-2 cells
- Cell culture reagents (DMEM, fetal bovine serum, antibiotics)
- Transwell® inserts (12-well or 24-well plates)
- Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- Test beverage, subjected to in vitro digestion.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium quantification.

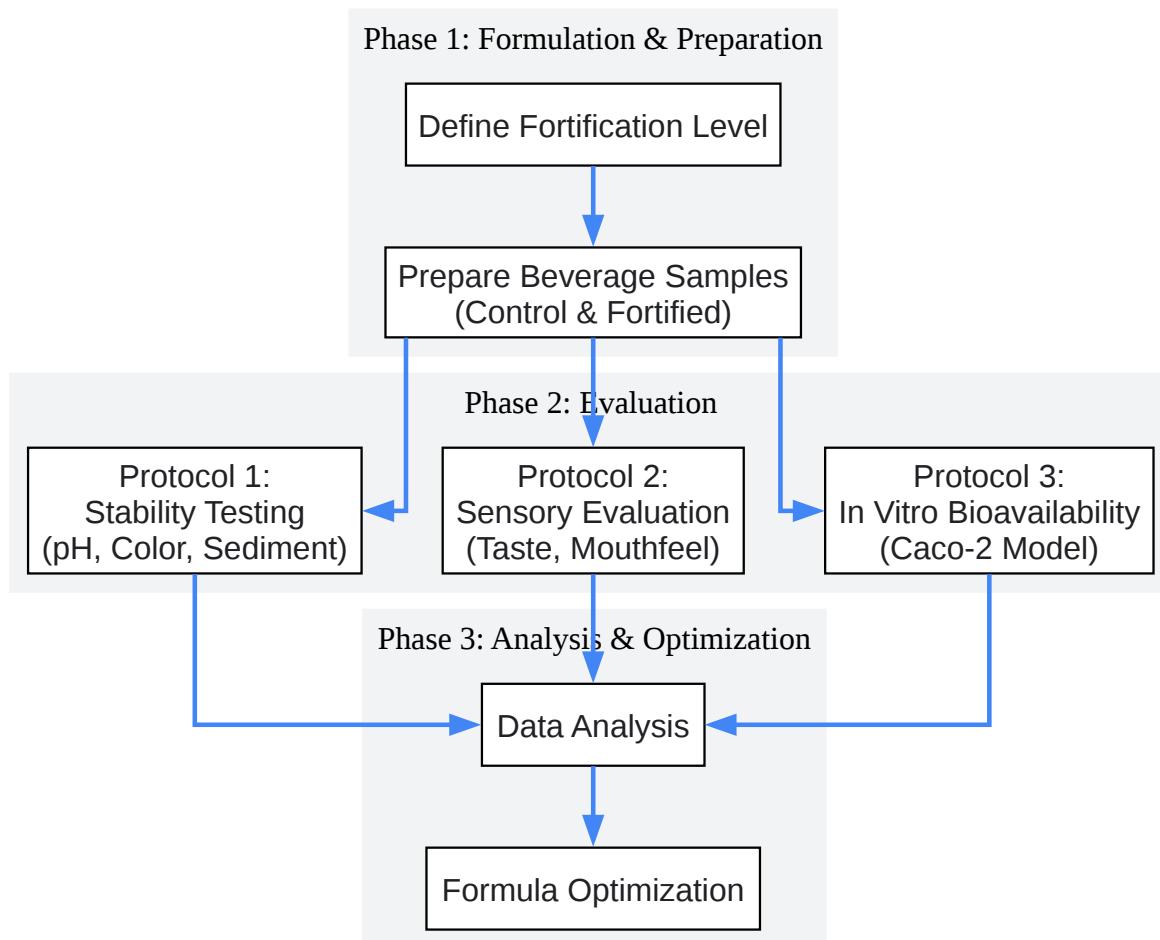
Methodology:

- Caco-2 Cell Culture and Differentiation:
 - Culture Caco-2 cells in DMEM supplemented with fetal bovine serum and antibiotics.
 - Seed the cells onto Transwell® inserts and allow them to grow and differentiate for 21 days to form a confluent monolayer with well-developed microvilli.
 - Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Sample Preparation:
 - Perform a simulated gastrointestinal digestion of the fortified beverage to mimic physiological conditions in the stomach and small intestine.
- Calcium Transport Assay:
 - Wash the Caco-2 cell monolayers with pre-warmed HBSS.
 - Add the digested beverage sample to the apical (upper) chamber of the Transwell® inserts.

- Add fresh HBSS to the basolateral (lower) chamber.
- Incubate the plates at 37°C with gentle shaking.
- Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
- Calcium Quantification:
 - Measure the concentration of calcium in the basolateral samples using ICP-MS or AAS.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the Caco-2 cell monolayer. Compare the Papp value of the calcium from the fortified beverage to that of a known soluble calcium salt control.

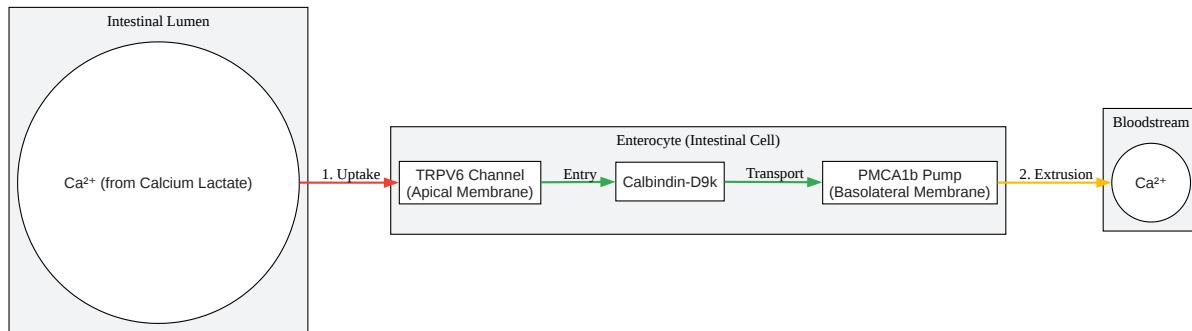
Visualizations

Experimental Workflow

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Caption: Workflow for developing and testing calcium-fortified beverages.

Signaling Pathway for Intestinal Calcium Absorption



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